molecular formula C18H18ClN3OS B6556764 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(pyrrolidin-1-yl)propan-1-one CAS No. 1040645-94-0

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B6556764
CAS No.: 1040645-94-0
M. Wt: 359.9 g/mol
InChI Key: UYLHXSDBBSXOGU-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a bicyclic core fused with an aromatic 4-chlorophenyl group at position 4. The propan-1-one chain at position 3 is substituted with a pyrrolidin-1-yl group, distinguishing it from structurally related derivatives. Its molecular formula is C21H22ClN3O3S (MW: 431.94 g/mol), as confirmed by catalog data .

Properties

IUPAC Name

3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c19-14-5-3-13(4-6-14)16-11-22-15(12-24-18(22)20-16)7-8-17(23)21-9-1-2-10-21/h3-6,11-12H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLHXSDBBSXOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(pyrrolidin-1-yl)propan-1-one is a notable member of the imidazo[2,1-b][1,3]thiazole family, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN4SC_{19}H_{19}ClN_4S, and its molecular weight is approximately 366.9 g/mol. The structure features a chlorophenyl group attached to an imidazo[2,1-b][1,3]thiazole moiety, which is known for conferring various biological activities.

Biological Activity Overview

Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit a broad spectrum of biological activities including:

  • Antitumor Activity : Several derivatives have shown significant antiproliferative effects against various cancer cell lines.
  • Antibacterial and Antiviral Properties : Compounds have demonstrated efficacy against bacterial and viral pathogens.
  • Immunomodulatory Effects : These compounds can modulate immune responses, making them potential candidates for treating autoimmune diseases.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways.
  • Interference with DNA Synthesis : The compound may disrupt DNA replication processes in rapidly dividing cells.

Antitumor Activity

A study evaluated the antitumor efficacy of various imidazo[2,1-b][1,3]thiazole derivatives. The results indicated that the compound exhibited a GI50 value (the concentration that inhibits cell growth by 50%) ranging from 4.41-4.41 to 6.44-6.44, highlighting its potent antiproliferative activity against several cancer cell lines .

Cell Line GI50 (µM)
A549-5.12
MCF7-5.78
HeLa-6.44

Antibacterial and Antiviral Studies

In vitro studies have demonstrated that derivatives of this compound possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Additionally, antiviral assays indicated effectiveness against influenza virus strains .

Immunomodulatory Effects

Research has shown that imidazo[2,1-b][1,3]thiazole derivatives can enhance immune responses in animal models. This suggests potential applications in treating immunodeficiency disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Acetamide Moieties

Compounds 5f–5j () and 5l () share the imidazo[2,1-b]thiazole core but feature acetamide-linked pyridine substituents instead of the pyrrolidine-propanone group. For example:

  • 5l (C30H29ClN6O2S) replaces the pyrrolidine with a 4-(4-methoxybenzyl)piperazine-pyridine moiety. This modification enhances VEGFR2 inhibition (5.72% at 20 μM) and cytotoxicity against MDA-MB-231 cells (IC50 = 1.4 μM), outperforming sorafenib (IC50 = 5.2 μM) .
  • 5j (C30H29ClN6O2S) has a 4-methylpiperazine-pyridine group, yielding a lower melting point (118–120°C) compared to the pyrrolidine derivative’s unrecorded but likely distinct thermal stability .

Sulfonamide Derivatives

Compound 17 () introduces a sulfonamide group (6-chloro-N-[3-(pyrrolidin-1-yl)propyl]imidazo[2,1-b]thiazole-5-sulfonamide), which contrasts with the ketone functionality in the target compound. The sulfonamide’s polar nature likely increases aqueous solubility but may reduce blood-brain barrier penetration compared to the propan-1-one group .

Simplified Imidazo[2,1-b]thiazole Derivatives

  • [6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid () lacks the pyrrolidine-propanone chain, resulting in a smaller molecular weight (292.74 g/mol) and reduced complexity.
  • 2-Cyanopyridine (), a fragment in some analogs, highlights the modular design strategies used to optimize bioactivity .

Piperazine- and Spirocyclic-Substituted Analogues

  • L708-0868 (: C25H25ClN4OS) incorporates a 4-(2,3-dimethylphenyl)piperazine group, which may enhance kinase selectivity compared to the pyrrolidine moiety .
  • BG16141 (: C22H24ClN3O3S) features a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane group, offering conformational rigidity absent in the target compound .

Comparative Data Table

Compound Name / ID Core Structure Substituent(s) Key Properties/Activities Reference
Target Compound (BF22166) Imidazo[2,1-b]thiazole 4-Chlorophenyl; pyrrolidin-1-ylpropanone Molecular Weight: 431.94 g/mol
5l Imidazo[2,1-b]thiazole 4-Chlorophenyl; 4-(4-methoxybenzyl)piperazine-pyridine acetamide IC50 (MDA-MB-231): 1.4 μM; VEGFR2 inhibition: 5.72%
5j Imidazo[2,1-b]thiazole 4-Chlorophenyl; 4-methylpiperazine-pyridine acetamide Yield: 71%; mp: 118–120°C
L708-0868 Imidazo[2,1-b]thiazole 4-Chlorophenyl; 4-(2,3-dimethylphenyl)piperazine Molecular Weight: 465.02 g/mol
[6-(4-Chlorophenyl)imidazo...]acetic acid Imidazo[2,1-b]thiazole 4-Chlorophenyl; acetic acid Purity: 97%; Precursor role

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